molecular formula C15H14O3 B12438741 (S)-Fenoprofen CAS No. 33028-97-6

(S)-Fenoprofen

Cat. No.: B12438741
CAS No.: 33028-97-6
M. Wt: 242.27 g/mol
InChI Key: RDJGLLICXDHJDY-NSHDSACASA-N
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Description

(S)-Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is the S-enantiomer of fenoprofen, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used to treat conditions such as arthritis, where it helps to reduce pain and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fenoprofen typically involves the resolution of racemic fenoprofen, which contains both the R- and S-enantiomers. One common method for resolving the enantiomers is through the use of chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis methods. Asymmetric synthesis can be achieved using chiral catalysts or chiral auxiliaries to selectively produce the desired S-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Fenoprofen undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.

Scientific Research Applications

(S)-Fenoprofen has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Research on this compound includes its effects on cellular processes and its interactions with biological molecules.

    Medicine: It is extensively studied for its therapeutic effects in treating pain and inflammation, as well as its potential side effects.

    Industry: this compound is used in the pharmaceutical industry for the development of new NSAIDs and for studying drug metabolism and pharmacokinetics.

Mechanism of Action

(S)-Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: Known for its longer duration of action compared to (S)-Fenoprofen.

    Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness

This compound is unique in its specific enantiomeric form, which can result in different pharmacological effects and side effect profiles compared to its R-enantiomer or racemic mixture. Its specific inhibition of COX enzymes and its metabolic pathways also contribute to its distinct therapeutic profile.

Properties

CAS No.

33028-97-6

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2S)-2-(3-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1

InChI Key

RDJGLLICXDHJDY-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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